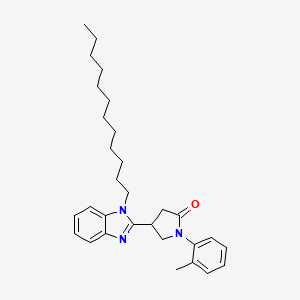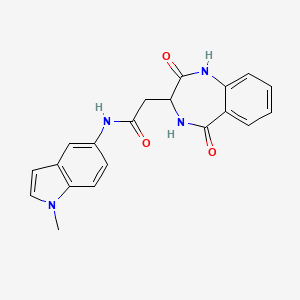
N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide is an organic compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol This compound is characterized by the presence of a chloropyridine ring attached to a tetrahydrofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted chloropyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide is unique due to its specific structural features, such as the combination of a chloropyridine ring and a tetrahydrofuran carboxamide group.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-1-5-12-9(7)13-10(14)8-4-2-6-15-8/h1,3,5,8H,2,4,6H2,(H,12,13,14) |
InChI Key |
HAZDQKIOKLTCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylbutan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978099.png)
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10978104.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide](/img/structure/B10978141.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)

![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)
![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)
